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Introduction
Methanesulfinic acid (CH₃SO₂H), a simple organosulfur compound, holds a unique position in

the landscape of chemical and biological sciences. Though structurally unassuming, its history

is intertwined with the development of organic sulfur chemistry, and its modern applications

extend from a biomarker of oxidative stress to a key intermediate in atmospheric chemistry.

This technical guide provides an in-depth exploration of the discovery, history, synthesis, and

properties of methanesulfinic acid, tailored for a scientific audience.

Discovery and Historical Context
While salts and derivatives of methanesulfinic acid were known to chemists for some time,

the free acid itself remained elusive in its isolated, pure form until the mid-20th century. Early

research in organosulfur chemistry laid the groundwork for its eventual characterization.

A pivotal moment in the history of this compound came in 1967, when Fred Wudl, David A.

Lightner, and Donald J. Cram at the University of California, Los Angeles, reported the first

isolation of methanesulfinic acid in its crystalline form. They described it as a crystalline solid

with a melting point of 40-42°C (in a sealed tube). This was a significant achievement, as lower

molecular weight aliphatic sulfinic acids were previously known only as unstable, viscous oils.
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The isolation of methanesulfinic acid allowed for its definitive characterization and opened the

door to a more thorough investigation of its chemical and physical properties.

Synthesis of Methanesulfinic Acid
The synthesis of methanesulfinic acid has evolved, with early methods relying on the

hydrolysis of its corresponding acid chloride. Modern synthetic approaches often involve the

reduction of methanesulfonyl chloride or the oxidation of methyl mercaptan.

Preparation from Methanesulfonyl Chloride
A convenient and historically significant method for preparing methanesulfinic acid is through

the hydrolysis of methanesulfinyl chloride (CH₃SOCl). The precursor, methanesulfinyl chloride,

can be synthesized from methyl disulfide.

Experimental Protocol: Synthesis of Methanesulfinyl Chloride (Adapted from Organic

Syntheses)

This procedure details the preparation of the immediate precursor to methanesulfinic acid.

Reaction Setup: A 250-ml., three-necked, round-bottomed flask is equipped with a

mechanical stirrer, a gas inlet tube extending to within 1 cm. of the bottom of the reaction

mixture but not below its surface, a gas outlet tube connected to a calcium chloride tube, and

a low-temperature thermometer.

Reagents: Charge the flask with 23.55 g. (0.25 mole) of freshly distilled methyl disulfide and

51.05 g. (0.5 mole) of acetic anhydride.

Cooling: Partially immerse the reaction flask in a bath of acetone cooled by dry ice until the

internal temperature reaches 0° to -10°C.

Chlorination: Introduce chlorine gas through the gas inlet tube at a rate that maintains the

temperature between 0° and -10°C. The reaction is complete when the solution turns a

distinct yellow-green, indicating an excess of chlorine.

Work-up: Attach the flask to a vacuum distillation apparatus. Gradually decrease the

pressure without heating to remove excess chlorine and acetyl chloride.
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Distillation: Once the volatile components are removed, gradually apply heat.

Methanesulfinyl chloride distills at 47–48°C (15 mm Hg) as a nearly colorless liquid.

Hydrolysis to Methanesulfinic Acid:

The subsequent hydrolysis of methanesulfinyl chloride to methanesulfinic acid is a

straightforward process.

Reaction: Carefully add the freshly distilled methanesulfinyl chloride to ice-cold water with

vigorous stirring. The hydrolysis is rapid.

Isolation: The resulting aqueous solution of methanesulfinic acid can be used directly or

the acid can be isolated by careful removal of water under reduced pressure at low

temperature to prevent decomposition. For obtaining the crystalline form, further purification

techniques such as recrystallization from a suitable solvent system at low temperatures

would be employed.

Synthesis of the Precursor: Methanesulfonyl Chloride
from Methane
A modern approach to the precursor, methanesulfonyl chloride (CH₃SO₂Cl), involves the direct

conversion of methane.

Experimental Protocol: Synthesis of Methanesulfonyl Chloride from Methane

This method provides a pathway from a simple feedstock to a key intermediate.

Reactor Setup: A 100 mL glass-lined, high-pressure Parr autoclave reactor is charged with

0.4 mmol of a free radical initiator, 7.4 mmol of sulfuryl chloride (SO₂Cl₂), and 3 mL of 100%

sulfuric acid.

Inerting: Nitrogen gas is bubbled through the reactor to remove air.

Reaction Conditions: The reactor is pressurized with 700 psig of methane and heated to

60°C with stirring for 12 hours.
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Product Collection: After cooling and venting the reactor, the liquid reaction mixture is

collected. Methanesulfonyl chloride is the primary liquid-phase product and can be isolated

by distillation.[1][2][3]

Physical and Chemical Properties
Methanesulfinic acid is a relatively mild acid, especially when compared to its sulfonic acid

counterpart. Its properties have been determined through both experimental measurements

and theoretical calculations.

Property Value Source

Molecular Formula CH₄O₂S PubChem[4]

Molecular Weight 80.11 g/mol PubChem[4]

Appearance
Colorless to pale yellow liquid

or crystalline solid
CymitQuimica[5]

Melting Point 40-42 °C (in sealed tube)
Wudl, Lightner, and Cram,

1967

pKa ~1.5 - 2.5 CymitQuimica[5]

Enthalpy of Formation (ΔHf)
-337.2 kJ mol⁻¹ (calculated

average for two conformers)
Theoretical Study

Role in Biological Systems and as a Biomarker
Methanesulfinic acid is not considered a naturally occurring metabolite in humans but rather a

component of the exposome, indicating exposure to certain chemical processes.[6] Its primary

significance in a biological context arises from its formation as a stable product of the reaction

between dimethyl sulfoxide (DMSO) and the highly reactive hydroxyl radical (•OH).

This reaction has been harnessed to develop a method for detecting and quantifying hydroxyl

radical production in biological systems, a key event in oxidative stress and various

pathological processes.

Detection of Hydroxyl Radicals
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The formation of methanesulfinic acid from DMSO provides a basis for a colorimetric assay to

measure hydroxyl radical activity.

Experimental Protocol: Colorimetric Assay for Methanesulfinic Acid in Biological Samples

This protocol outlines a method to quantify methanesulfinic acid, often as an indicator of

hydroxyl radical formation.

Sample Preparation: An aqueous sample (1.0 ml) expected to contain 10 to 300 μM of

sulfinate is mixed with 1.0 ml of 2 M sulfuric acid.

Extraction: 8 ml of butanol (previously saturated with 1 M sulfuric acid) is added, and the

mixture is vortexed for 30 seconds. The upper butanol phase is transferred to a new tube

containing 4.0 ml of sodium acetate buffer (pH 4.5) and mixed. The phases are allowed to

separate.

Color Reaction: The lower aqueous phase is transferred to a third tube containing 2.0 ml of

0.015 M Fast Blue BB salt solution (freshly prepared and kept in the dark). The mixture is

incubated for 10 minutes at room temperature in the dark.

Extraction of Colored Product: 3.0 ml of a toluene/butanol mixture is added and vortexed for

60 seconds.

Quantification: The absorbance of the organic phase is measured spectrophotometrically to

determine the concentration of the diazosulfone derivative, which is proportional to the initial

methanesulfinic acid concentration.

Cysteine Sulfinic Acids in Redox Signaling
While methanesulfinic acid itself is not a direct signaling molecule, the sulfinic acid moiety on

cysteine residues within proteins is a crucial post-translational modification in redox signaling

pathways.[7][8] The oxidation of a cysteine thiol (Cys-SH) by reactive oxygen species (ROS)

can lead to the formation of a sulfenic acid (Cys-SOH), which can be further oxidized to a

sulfinic acid (Cys-SO₂H).[7] This modification can alter the protein's function, acting as a

molecular switch in response to cellular redox state.
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Atmospheric Chemistry
Methanesulfinic acid is a key intermediate in the atmospheric oxidation of dimethyl sulfide

(DMS), the most abundant biological sulfur compound released into the atmosphere. The
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oxidation of DMS by hydroxyl radicals leads to the formation of methanesulfinic acid, which is

subsequently oxidized to methanesulfonic acid (MSA). This process is a significant contributor

to aerosol formation and has implications for climate modeling.
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Conclusion
From its initial isolation as a crystalline solid to its current relevance in atmospheric science and

as a biomarker for oxidative stress, methanesulfinic acid has proven to be a molecule of

considerable scientific interest. While its direct role in drug development is primarily as a tool

for studying oxidative processes, the broader family of sulfinic acids, particularly as post-

translational modifications on cysteine residues, is of great importance in understanding

cellular signaling pathways. This guide has provided a comprehensive overview of the
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discovery, synthesis, and multifaceted roles of methanesulfinic acid, offering a valuable

resource for researchers in chemistry, biology, and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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